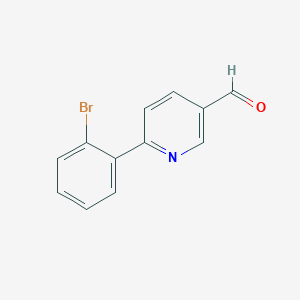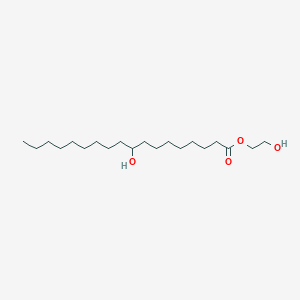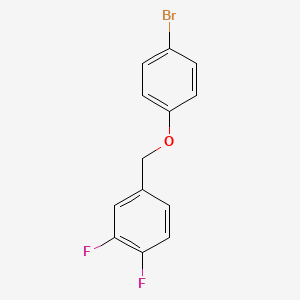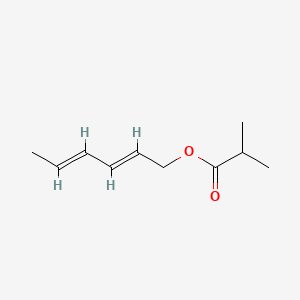
Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a dimethylamino group and an isonicotinate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate typically involves the reaction of (meth)acryloyl chloride with isonicotinic acid in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, resulting in high conversions of the reactants to the desired product within a short reaction time . The use of continuous flow processes has been shown to be efficient and convenient for the synthesis of acrylate monomers .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors allows for high throughput and minimizes the formation of unwanted side products . This method ensures a consistent and high yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acrylates.
Applications De Recherche Scientifique
Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks with enhanced mechanical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate: Similar in structure but with a benzoate moiety instead of isonicotinate.
Methyl (E)-2-(3-(dimethylamino)acryloyl)benzoate: Another similar compound with a benzoate group.
Uniqueness
Methyl (E)-2-(3-(dimethylamino)acryloyl)isonicotinate is unique due to its isonicotinate moiety, which imparts distinct chemical properties and reactivity compared to other acrylates. This uniqueness makes it valuable for specific applications in polymer chemistry and materials science.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
methyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)7-5-11(15)10-8-9(4-6-13-10)12(16)17-3/h4-8H,1-3H3/b7-5+ |
Clé InChI |
LFXWCSKUPVAECB-FNORWQNLSA-N |
SMILES isomérique |
CN(C)/C=C/C(=O)C1=NC=CC(=C1)C(=O)OC |
SMILES canonique |
CN(C)C=CC(=O)C1=NC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)
![3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride](/img/structure/B12051171.png)
![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)
![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B12051188.png)
![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)
![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)





